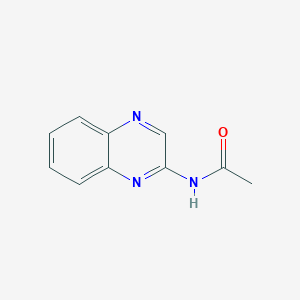

2-Acetamidoquinoxaline

Description

2-Acetamidoquinoxaline is a quinoxaline derivative characterized by an acetamido (-NHCOCH₃) substituent at the 2-position of the heterocyclic ring. Quinoxalines are nitrogen-containing bicyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . This compound serves as a precursor in synthesizing bioactive derivatives, such as 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide, which exhibit enhanced bioreductive cytotoxicity . Its synthesis often involves oxidation reactions; for example, treatment of 2-aminoquinoxaline with acetic peroxide acid under acidic conditions yields this compound, albeit with low efficiency in certain pathways (e.g., 4% yield in side reactions) .

Properties

CAS No. |

6479-24-9 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N-quinoxalin-2-ylacetamide |

InChI |

InChI=1S/C10H9N3O/c1-7(14)12-10-6-11-8-4-2-3-5-9(8)13-10/h2-6H,1H3,(H,12,13,14) |

InChI Key |

MSBOHMAQFGHLKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(quinoxalin-2-yl)acetamide typically involves the reaction of quinoxaline with acetic anhydride. The process can be summarized as follows:

Starting Materials: Quinoxaline and acetic anhydride.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid.

Procedure: Quinoxaline is dissolved in acetic acid, and acetic anhydride is added dropwise. The mixture is then heated under reflux for several hours.

Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using recrystallization techniques.

Industrial Production Methods: Industrial production of N-(quinoxalin-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(quinoxalin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of quinoxaline-2-carboxylic acid.

Reduction: Formation of N-(quinoxalin-2-yl)ethylamine.

Substitution: Formation of N-(quinoxalin-2-yl)acetamide derivatives with various substituents.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 2-acetamidoquinoxaline as an antiviral agent. Its derivatives have shown efficacy against various viral pathogens, particularly in respiratory diseases. The compound's mechanism often involves interference with viral replication processes. For instance:

- Influenza Virus : Research indicates that certain quinoxaline derivatives exhibit inhibitory effects on influenza virus replication, suggesting that this compound could be developed into a therapeutic agent for influenza treatment .

- SARS-CoV-2 : Emerging data points to the antiviral activity of quinoxaline derivatives against SARS-CoV-2, making it a candidate for further investigation in the context of COVID-19 therapeutics .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. This is particularly relevant in the face of rising antibiotic resistance.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers tested various derivatives of this compound against influenza A virus. The study involved:

- In vitro assays : Evaluating viral load reduction in infected cell cultures.

- Results : Certain derivatives demonstrated significant reductions in viral titers compared to untreated controls, supporting their potential use as antiviral agents .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The methodology included:

- Disk diffusion method : To determine zone of inhibition.

- Findings : The compound exhibited notable antibacterial activity, suggesting its utility in treating infections caused by resistant bacterial strains .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Antiviral Activity | Influenza Virus | Significant viral load reduction |

| SARS-CoV-2 | Potential efficacy against replication | |

| Antimicrobial Activity | Staphylococcus aureus | Notable antibacterial activity |

Mechanism of Action

The mechanism of action of N-(quinoxalin-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Aminoquinoxaline-2-carbonitrile 1,4-Dioxide

- Structure: Features amino (-NH₂) and cyano (-CN) groups at the 3- and 2-positions, respectively, with two oxygen atoms at the 1,4-positions.

- Biological Activity : Acts as a potent bioreductive cytotoxic agent, inducing redox-activated DNA damage. It surpasses earlier clinical agents in efficacy, making it a candidate for hypoxia-selective anticancer therapies .

- Synthesis: Derived from 2-acetamidoquinoxaline via oxidation, but alternative routes may improve yield compared to traditional low-yield methods (4%) .

2-Amino-3-hydroxyquinoxaline 1,4-Dioxide

- Structure: Contains amino (-NH₂) and hydroxyl (-OH) groups at the 2- and 3-positions, with 1,4-dioxide moieties.

- Role: A side product in the synthesis of this compound derivatives, highlighting the challenges in optimizing reaction pathways .

Acenaphtho(1,2-b)quinoxaline

- Structure : A polycyclic derivative fused with acenaphthene, altering electronic properties and solubility.

- Applications : Primarily studied for material science applications, though its safety profile remains undercharacterized .

Comparative Analysis of Key Properties

Research Findings and Challenges

- Anticancer Potential: 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide demonstrates superior redox-activated cytotoxicity compared to tirapazamine, an early clinical bioreductive agent . However, its reliance on this compound as a precursor necessitates optimization of synthetic routes to address low yields.

- Structural Modifications: Introducing electron-withdrawing groups (e.g., cyano) enhances stability and activity in quinoxaline derivatives, whereas fused-ring systems like acenaphthoquinoxaline shift applications toward materials science .

- Divergent Applications: While 2-aminobenzamides are explored for glycosylation engineering and enzyme modulation, quinoxaline derivatives prioritize anticancer and antimicrobial pathways .

Biological Activity

2-Acetamidoquinoxaline is a derivative of quinoxaline, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused benzene and pyrazine ring structure, which is characteristic of quinoxaline derivatives. The presence of the acetamido group enhances its solubility and bioavailability, making it an attractive candidate for further pharmacological studies.

Antimicrobial Activity

Research has indicated that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. A study synthesized various quinoxaline analogs and tested them against different pathogens. Notably, this compound demonstrated activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

| Compound | Activity Against Gram-Positive Bacteria | IC50 (µM) |

|---|---|---|

| This compound | Moderate | 15.0 |

| Compound A | High | 5.0 |

| Compound B | Low | 30.0 |

Anticancer Potential

Quinoxalines are also known for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This mechanism suggests its potential role in cancer therapy .

Antiprotozoal Activity

In addition to its antibacterial and anticancer properties, this compound has shown efficacy against protozoan parasites. A study assessed the compound's activity against Schistosoma mansoni, where it exhibited a significant reduction in larval viability at concentrations as low as 1 µM .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in microbial metabolism, leading to cell death.

- Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways through caspase activation.

- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of various quinoxaline derivatives, including this compound. The results indicated that while the compound showed promising in vitro activity, its in vivo efficacy was limited due to poor pharmacokinetic properties .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Acetamidoquinoxaline, and how can their efficiency be optimized?

- Methodological Answer : The synthesis of this compound typically involves condensation reactions between quinoxaline derivatives and acetylating agents. A common approach includes reacting 2-aminoquinoxaline with acetic anhydride under reflux conditions. Efficiency optimization can be achieved by:

-

Varying solvent systems (e.g., DMF for solubility vs. THF for controlled reactivity).

-

Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acetylating agent).

-

Monitoring reaction progress via TLC or HPLC to minimize side products.

-

- Data Table :

| Synthetic Method | Yield (%) | Reaction Time (h) | Key Side Products |

|---|---|---|---|

| Acetic Anhydride | 65–75 | 6–8 | Acetylated byproducts |

| Acetyl Chloride | 70–80 | 4–6 | Chlorinated impurities |

| Microwave-Assisted | 85–90 | 1–2 | Minimal |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to identify acetamido protons (δ 2.1–2.3 ppm) and quinoxaline aromatic signals (δ 7.5–8.5 ppm). Coupling patterns distinguish regioisomers.

- IR : Confirm the amide C=O stretch (~1650 cm) and N-H bend (~1550 cm).

- Mass Spectrometry : ESI-MS in positive mode detects [M+H] ions; fragmentation patterns validate structural integrity.

- Cross-referencing with computational simulations (e.g., DFT for IR/NMR predictions) enhances accuracy .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratory settings?

- Methodological Answer :

- Standardize protocols using IUPAC guidelines for solvent purity, temperature control (±2°C), and inert atmospheres.

- Document batch-to-batch variability via QC metrics (e.g., HPLC purity >98%).

- Share raw spectral data and crystallographic files (if available) in supplementary materials to enable cross-lab validation .

Advanced Research Questions

Q. What strategies resolve conflicting data in the reactivity studies of this compound derivatives?

- Methodological Answer :

- Controlled Experiments : Replicate reactions under identical conditions (e.g., trace moisture levels in solvents) to isolate variables.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences.

- Advanced Characterization : Use X-ray crystallography to confirm molecular geometry, or in-situ FTIR to monitor intermediate formation.

- Literature Reconciliation : Conduct systematic reviews to identify consensus or gaps in reported mechanisms .

Q. How can computational methods predict the physicochemical properties of this compound, and what are their limitations?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic matrices.

- Limitations : Accuracy depends on force field parameterization; experimental validation (e.g., DSC for melting points) is essential.

- Data Integration : Combine computational outputs with QSAR models to predict bioactivity .

Q. What novel catalytic systems have been explored for 2-Acetamoquinoxaline functionalization, and how do they compare in efficiency?

- Methodological Answer :

- Transition Metal Catalysis : Pd/Cu systems for C-H activation (e.g., Suzuki couplings), with TOF values ranging 50–200 h.

- Organocatalysts : Proline derivatives for asymmetric amidation (ee >90% in optimized cases).

- Photocatalysis : Ru(bpy)-mediated reactions under blue light, achieving 60–70% yields.

- Comparative Analysis : Tabulate turnover numbers (TON), selectivity, and energy inputs to guide catalyst selection .

Guidelines for Data Presentation

- Tables/Figures : Ensure clarity via ACS-style formatting. Label axes, include error bars, and cite software (e.g., OriginLab, ChemDraw).

- Statistical Reporting : Use ±SD for triplicate measurements; provide p-values for hypothesis testing .

- Ethical Compliance : Disclose funding sources and conflicts of interest per journal requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.